molecular formula C17H20ClN3OS B2550113 6-Chloro-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]pyridine-3-carboxamide CAS No. 1385330-47-1

6-Chloro-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]pyridine-3-carboxamide

Cat. No.: B2550113
CAS No.: 1385330-47-1
M. Wt: 349.88
InChI Key: VEZHBPAPBRQEEP-UHFFFAOYSA-N
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Description

6-Chloro-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]pyridine-3-carboxamide is a complex organic compound characterized by its unique molecular structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the piperidine ring followed by the introduction of the thiophene and chloro groups. Key reaction conditions include the use of strong bases and specific catalysts to ensure the correct formation of the molecular structure.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the synthetic routes to achieve higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets quality standards.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles like sodium hydride.

Major Products Formed:

Scientific Research Applications

  • Chemistry: It serves as a building block for the synthesis of more complex molecules.

  • Biology: It has been investigated for its biological activity, including potential antimicrobial properties.

  • Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of certain diseases.

  • Industry: Its unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to certain enzymes or receptors, leading to biological responses. Understanding these mechanisms is crucial for developing its applications in medicine and industry.

Comparison with Similar Compounds

  • 6-Chloro-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]pyridine-3-carboxamide: is unique due to its specific structural features, which differentiate it from other compounds in its class.

Uniqueness:

  • Its unique combination of functional groups and molecular structure sets it apart from similar compounds, making it a valuable candidate for various applications.

Properties

IUPAC Name

6-chloro-N-[(1-methyl-2-thiophen-2-ylpiperidin-3-yl)methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClN3OS/c1-21-8-2-4-12(16(21)14-5-3-9-23-14)10-20-17(22)13-6-7-15(18)19-11-13/h3,5-7,9,11-12,16H,2,4,8,10H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZHBPAPBRQEEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1C2=CC=CS2)CNC(=O)C3=CN=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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